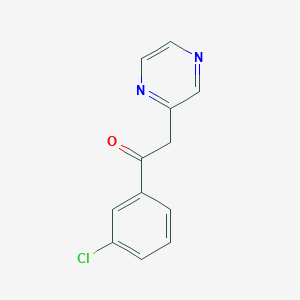

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

Description

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is a ketone derivative featuring a 3-chlorophenyl group linked via an ethanone bridge to a pyrazine ring. For example, compounds such as 1-(3-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (MW: 341.8) share a pyrazine core and chlorophenyl substituents, suggesting similar synthetic pathways and physicochemical behaviors .

Properties

CAS No. |

88283-33-4 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-pyrazin-2-ylethanone |

InChI |

InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2 |

InChI Key |

SFLHLKQAGJFAIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone can be synthesized through a multi-step process involving the following key steps:

Formation of the Ethanone Bridge: This can be achieved by reacting 3-chlorobenzaldehyde with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone bridge can be oxidized to form carboxylic acid derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanoic acid.

Reduction: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For instance, a series of pyrazine analogs were synthesized and evaluated for their antifungal and antimycobacterial activities. The results indicated that specific substitutions on the pyrazine ring significantly influenced the potency against various fungal strains, suggesting potential applications in treating infections caused by resistant pathogens .

Cancer Research

The compound has also been investigated for its anticancer properties. Various studies have synthesized related pyrazine derivatives and evaluated their inhibitory activities against cancer cell lines. Notably, compounds similar to 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one showed promising antiproliferative effects against multiple cancer types, including lung and breast cancers. These findings support its potential as a lead compound for the development of new anticancer therapies .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Research has identified that certain pyrazine derivatives can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling. This inhibition could have implications for pain management and treatment of various neurological disorders .

Pharmacological Insights

Mechanism of Action

The pharmacological mechanisms by which 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Case Studies

Several case studies have reported the synthesis of this compound along with its analogs and their biological evaluations:

- A study focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives demonstrated their dual inhibitory activity against c-Met/VEGFR-2 kinases, showcasing a significant advancement in targeted cancer therapies .

- Another evaluation highlighted the synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one derivatives with enhanced antibacterial properties compared to existing treatments, indicating a potential for developing new antibiotics .

Material Science Applications

Polymer Chemistry

In material science, compounds like 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one are being explored for their utility in developing new polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Chlorine Position : The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties. For instance, 1-(4-chlorophenyl) analogues (e.g., compound 5j in ) exhibit higher melting points (152–153°C) compared to 3-chlorophenyl derivatives (99–100°C) .

- Heterocyclic Influence : Pyrazine-containing compounds (e.g., G194-0172 in ) show moderate logP values (~2.4), suggesting balanced lipophilicity for membrane penetration, whereas triazole derivatives (e.g., 9g in ) prioritize hydrogen-bonding interactions for antifungal activity .

Spectroscopic and Computational Data

- NMR Shifts : 3-Chlorophenyl protons in analogues resonate at δ 7.4–7.6 ppm (¹H NMR), while pyrazine carbons appear at ~125–130 ppm (¹³C NMR) .

- HRMS : Accurate mass data (e.g., m/z 483.1165 for compound 5i ) confirm molecular integrity .

- DFT Analysis : Substituents like sulfoximide groups enhance electrophilicity, as shown in ’s catalytic cycle studies .

Biological Activity

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting relevant case studies and research findings.

Synthesis

The synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the reaction of 3-chlorobenzoyl chloride with pyrazine derivatives under basic conditions. Several synthetic routes have been explored, leading to variations in yield and purity.

Key Synthetic Route:

- Reagents: 3-chlorobenzoyl chloride, pyrazine, base (e.g., triethylamine)

- Conditions: Reflux in an organic solvent (e.g., dichloromethane)

- Yield: Varies between 60% to 85% depending on reaction conditions.

Biological Activity

The biological activity of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one has been evaluated across various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer activities. For instance, derivatives of pyrazine have shown significant inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one | A549 | 0.98 ± 0.08 |

| 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one | MCF-7 | 1.05 ± 0.17 |

| 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one | HeLa | 1.28 ± 0.25 |

These IC50 values indicate a strong potential for this compound as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation through mechanisms involving c-Met and VEGFR-2 signaling pathways .

Antimicrobial Activity

The antimicrobial properties of related pyrazine derivatives have been extensively studied. In vitro tests show that these compounds exhibit varying degrees of activity against bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, pyrazine derivatives have been reported to exhibit anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a derivative similar to 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one showed a marked reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight.

- Clinical Evaluation for Antimicrobial Resistance : Research conducted on a series of pyrazine derivatives demonstrated their effectiveness against resistant strains of bacteria, marking them as promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.